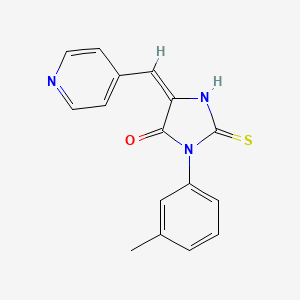
(5E)-3-(3-methylphenyl)-5-(pyridin-4-ylmethylidene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various aldehydes, amines, and thiourea, under conditions that may involve heating, catalysis, and solvent use .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioxo group or the aromatic rings.
Reduction: This can affect the imidazole ring or the pyridyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Pyridyl)-2,4-pentanedione: Shares the pyridyl group and has similar coordination properties.
Pyridyl-functionalized pyrylium salts:
Uniqueness
3-(3-METHYLPHENYL)-5-[(E)-1-(4-PYRIDYL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H13N3OS |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5E)-3-(3-methylphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H13N3OS/c1-11-3-2-4-13(9-11)19-15(20)14(18-16(19)21)10-12-5-7-17-8-6-12/h2-10H,1H3,(H,18,21)/b14-10+ |
InChI Key |
JGEOQBMHPQXTSU-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=NC=C3)/NC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=NC=C3)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950511.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-fluorobenzyl)piperazino] sulfone](/img/structure/B10950514.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B10950532.png)
![2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10950538.png)
methanone](/img/structure/B10950545.png)
![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10950552.png)
![5-{[4-(butan-2-yl)phenoxy]methyl}-N-(5-nitropyridin-2-yl)furan-2-carboxamide](/img/structure/B10950555.png)
![N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide](/img/structure/B10950565.png)
![1-methyl-N-propyl-4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10950566.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10950568.png)
![N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10950582.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10950583.png)
![7-(furan-2-yl)-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10950585.png)
![4-chloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10950594.png)
